tert-butyl 6-bromo-2-formylindole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-formylindole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of tert-butyl 6-bromo-2-formylindole-1-carboxylate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields the formylated intermediate.
Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Final Product: The final product, this compound, is obtained after purification.
Chemical Reactions Analysis
tert-Butyl 6-bromo-2-formylindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
tert-Butyl 6-bromo-2-formylindole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be used in the synthesis of biologically active molecules.
Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-formylindole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
tert-Butyl 6-bromo-2-formylindole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-bromo-1H-indole-1-carboxylate: This compound lacks the formyl group, making it less reactive in certain chemical reactions.
tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: This compound has a different structural framework, which may result in different chemical and biological properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains additional functional groups, making it more complex and potentially more versatile in synthetic applications.
Properties
Molecular Formula |
C14H14BrNO3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-formylindole-1-carboxylate |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-11(8-17)6-9-4-5-10(15)7-12(9)16/h4-8H,1-3H3 |
InChI Key |
QRBRXRRYAXTHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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